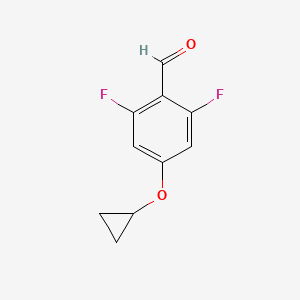![molecular formula C6HBrCl2FN3 B15360826 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B15360826.png)
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a halogenated heterocyclic compound belonging to the pyrrolo[2,1-F][1,2,4]triazine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on its pyrrolo[2,1-F][1,2,4]triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolo[2,1-F][1,2,4]triazine derivatives using halogenating agents such as bromine, chlorine, and fluorine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective introduction of halogen atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the oxidation state of the compound.
Substitution: Halogen atoms on the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl or amino derivatives.
Substitution: Formation of alkyl or aryl derivatives.
Scientific Research Applications
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine exerts its effects involves its interaction with specific molecular targets. The compound may act as a kinase inhibitor, interfering with the activity of certain kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes and potentially exert therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is unique due to its specific halogenation pattern and fused heterocyclic structure. Similar compounds include:
7-Bromo-2-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid: This compound lacks the fluorine atom present in this compound.
2,4-Dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine: This compound lacks the bromine atom present in this compound.
These differences in halogenation patterns can lead to variations in chemical reactivity and biological activity, making this compound a unique and valuable compound in scientific research and applications.
Properties
Molecular Formula |
C6HBrCl2FN3 |
|---|---|
Molecular Weight |
284.90 g/mol |
IUPAC Name |
7-bromo-2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6HBrCl2FN3/c7-3-1-2(10)4-5(8)11-6(9)12-13(3)4/h1H |
InChI Key |
RMFXMLVITVNBHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1F)C(=NC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B15360744.png)
![Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15360756.png)
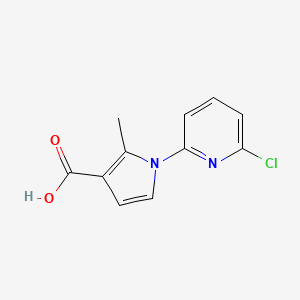
![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)

![Tert-butyl 4-(cyclopropylmethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15360788.png)
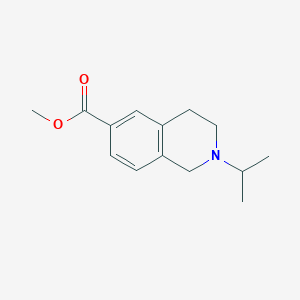
![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)
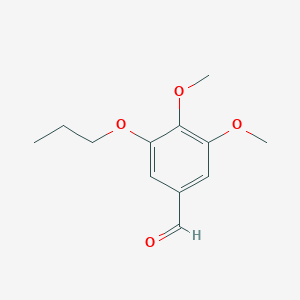
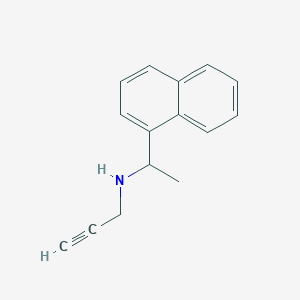

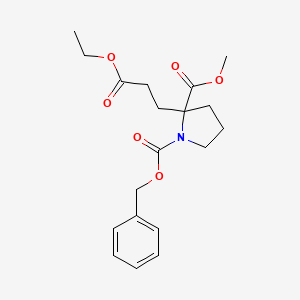
![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
